molecular formula C12H17NO2 B2891767 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone CAS No. 2034611-50-0

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone

Cat. No. B2891767
CAS RN: 2034611-50-0
M. Wt: 207.273
InChI Key: ZXPDVQLVOPUUNZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-oxa-5-azabicyclo[2.2.1]heptane . This core structure is a bicyclic compound containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, there are methods for synthesizing related compounds. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .


Molecular Structure Analysis

The structure of the compound is likely to be complex due to the bicyclic nature of the 2-oxa-5-azabicyclo[2.2.1]heptane core .

Safety and Hazards

While specific safety and hazard information for the requested compound was not found, related compounds such as 2-oxa-5-azabicyclo[2.2.1]heptane have been associated with certain hazard statements including H315, H318, and H335 .

properties

IUPAC Name

cyclohex-3-en-1-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(9-4-2-1-3-5-9)13-7-11-6-10(13)8-15-11/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPDVQLVOPUUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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